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Gadolinium telluride - 12160-99-5

Gadolinium telluride

Catalog Number: EVT-445499
CAS Number: 12160-99-5
Molecular Formula: Gd2Te3
Molecular Weight: 697 g/mol
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Product Introduction

    Relevance: Antimony telluride forms solid solutions with Gadolinium Telluride (GdTe), leading to interesting changes in electronic properties. [] The incorporation of GdTe into Sb2Te3 can modify the energy gap and thermoelectric properties, making these solid solutions potentially useful for thermoelectric applications. As the content of GdTe increases in Sb2Te3, the energy gap widens, ultimately leading to a change from ~0.2 eV for Sb2Te3 to 0.65 eV for the solid solution. []

Neodymium Telluride (NdTe)

    Relevance: Similar to GdTe, NdTe can also form solid solutions with Antimony Telluride (Sb2Te3). [] These solid solutions, (Sb2Te3)1-x(LnTe)x (Ln = Nd, Gd), have been studied for their electrical properties. [] Both GdTe and NdTe, when incorporated into Sb2Te3, influence the energy gap, indicating their similar influence on the electronic structure of the resulting materials. []

    Compound Description: This ternary compound features layers of Gd centers sandwiched between Te layers, forming [GdTe4]nn− layers separated by Cs cations. Notably, it contains Te22− tellurium dianions. []

    Relevance: Caesium Gadolinium Tetratelluride highlights the diverse structural chemistry possible within the gadolinium-tellurium system. While Gd2Te3 is a binary compound, the incorporation of cesium leads to the formation of a layered ternary compound with distinct structural features and potentially different properties. []

    Compound Description: Methylene blue is an organic dye with a distinct blue color. It is often used as a model pollutant in water treatment studies. []

    Relevance: The 2D Gd2Te3 coated 3D printed structure discussed in one of the papers demonstrates the ability to remove methylene blue from contaminated water with an efficiency of ~69%. [] This highlights the potential application of Gd2Te3-based materials in environmental remediation. []

    Compound Description: Methyl orange is another commonly used organic dye that serves as a model pollutant in water treatment research. It exhibits a distinct orange color. []

    Relevance: Similar to methylene blue, the 2D Gd2Te3 coated 3D printed structure also exhibits the capability to remove methyl orange from water, although with a lower efficiency (~45%) compared to methylene blue. [] This difference in removal efficiency for different dyes suggests that the interaction mechanism between the Gd2Te3 material and the dyes might be influenced by their specific chemical structures. []

Sodium Chloride (NaCl)

    Compound Description: Sodium chloride, commonly known as table salt, is an ionic compound that forms sodium (Na+) and chloride (Cl-) ions in solution. []

    Relevance: Research has shown that droplets of sodium chloride solution impinging on a 2D@3DP device coated with Gd2Te3 can generate an electrical signal. [] This observation forms the basis for utilizing Gd2Te3 in rain energy harvesting applications. [] Additionally, the 2D@3DP structure can remove ~52% salinity from brackish water, likely due to the adsorption of negatively charged chlorine ions on the positively charged 2D Gd2Te3 surface. []

    Compound Description: Bleaching powder, primarily composed of calcium hypochlorite, is a common disinfectant and bleaching agent. []

    Relevance: The 2D@3DP device with Gd2Te3 demonstrated the ability to adsorb ~20% of bleaching powder from a solution. [] This finding further supports the potential use of Gd2Te3 in water treatment applications, particularly for removing chlorine-based disinfectants. []

Synthesis Analysis

The synthesis of gadolinium telluride can be accomplished through several methods, with vacuum induction melting being one of the most effective. In this method, stoichiometric amounts of gadolinium and tellurium are placed in a quartz tube and melted at approximately 1500°C under vacuum conditions (1 x 10^-5 mbar). This reduced pressure allows for a lower melting point than the compound's standard melting temperature of 1825°C. After melting, the material is quenched to room temperature using an inert gas like argon to prevent oxidation or contamination from moisture .

Other synthesis methods include solid-state reactions, where gadolinium is doped into telluride matrices to enhance thermoelectric properties. For instance, gadolinium-doped germanium-telluride materials have been synthesized by directly reacting constituent elements in sealed quartz ampules .

Molecular Structure Analysis

Gadolinium telluride crystallizes in a cubic structure, which is typical for many binary tellurides. The molecular structure features gadolinium cations coordinated by telluride anions, forming a stable lattice. The crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice .

In terms of electronic structure, theoretical calculations suggest that gadolinium telluride exhibits significant charge transfer characteristics, where electrons are transferred from tellurium to gadolinium. This electron transfer is crucial for its catalytic activity in hydrogen production .

Chemical Reactions Analysis

Gadolinium telluride participates in several chemical reactions, most notably in the hydrogen evolution reaction (HER) when exposed to water. Under ambient conditions, GdTe can catalyze the spontaneous splitting of water molecules, producing hydrogen gas efficiently. The reaction mechanism involves the formation of intermediate species and charge transfer processes that lower the activation energy required for hydrogen production .

The reaction can be summarized as follows:

2 H2OH2+O2\text{2 H}_2\text{O}\rightarrow \text{H}_2+\text{O}_2

This reaction highlights the potential of gadolinium telluride as a catalyst for sustainable hydrogen generation.

Mechanism of Action

The mechanism by which gadolinium telluride facilitates hydrogen production involves several steps:

  1. Adsorption: Water molecules adsorb onto the surface of gadolinium telluride.
  2. Charge Transfer: Electrons are transferred from the tellurium atoms to gadolinium, creating active sites for catalysis.
  3. Bond Cleavage: The O-H bonds in water are cleaved, leading to the formation of hydroxyl radicals.
  4. Hydrogen Evolution: These radicals then combine to form hydrogen gas.

The theoretical calculations indicate that this process has an ultralow activation energy due to efficient charge transfer mechanisms facilitated by the material's electronic structure .

Physical and Chemical Properties Analysis

Gadolinium telluride exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 1825°C under standard atmospheric pressure.
  • Electrical Conductivity: As a semiconductor, it shows variable conductivity depending on temperature and doping levels.
  • Thermal Conductivity: Its thermal conductivity is significantly influenced by its crystalline structure and doping with other elements like germanium or lead .
  • Stability: Gadolinium telluride can form stable oxide layers (like gadolinium oxide) upon exposure to air, which may influence its catalytic properties during reactions .

These properties make it suitable for various applications in thermoelectric devices and as a catalyst.

Applications

Gadolinium telluride has several significant applications:

  • Hydrogen Production: It serves as an efficient catalyst for water splitting, facilitating green hydrogen production under ambient conditions .
  • Thermoelectric Materials: Due to its favorable thermoelectric properties, it is used in devices that convert heat into electricity .
  • Optoelectronic Devices: Its semiconductor nature allows it to be utilized in various optoelectronic applications.
  • Radiation Detection: Gadolinium-doped compounds are explored for use in radiation detection due to their unique electronic properties .
Material Synthesis & Fabrication

Solid-State Synthesis Techniques

Vacuum Induction Melting Protocols

Vacuum induction melting (VIM) represents a cornerstone technique for producing high-purity gadolinium telluride (Gd₂Te₃) bulk crystals. This method involves encapsulating stoichiometric mixtures of gadolinium (99.99%) and tellurium (99.999%) in quartz ampoules under ultra-high vacuum (10⁻⁶ Torr) to prevent oxidation. The sealed ampoules are heated to 1,450–1,500°C—exceeding gadolinium telluride’s melting point (1,041°C)—using high-frequency induction coils. Crucially, VIM enables in-situ purification by segregating volatile impurities toward the ampoule’s cold end. Subsequent cooling rates of 5–10°C/hour facilitate the growth of millimeter-scale single crystals with defined stoichiometry. Post-synthesis, the crystals exhibit a cubic fluorite structure (space group Fm3m), as confirmed through X-ray diffraction analysis. The VIM process is particularly valued for yielding materials with minimal oxygen contamination (<50 ppm), essential for preserving gadolinium’s paramagnetic properties [1] [4].

High-Temperature Solid-State Reactions

Polycrystalline gadolinium telluride is synthesized via solid-state reactions between gadolinium oxide (Gd₂O₃) and tellurium dioxide (TeO₂). Precursors are ball-milled in stoichiometric ratios (e.g., Gd₂O₃:TeO₂ = 1:3) for 12 hours to ensure homogeneity. The mixed powders undergo calcination in argon-filled tube furnaces at 800–900°C for 24 hours. This initiates the reaction:$$\ce{Gd2O3 + 3TeO2 -> Gd2Te3 + 3O2 ^}$$Phase purity is highly sensitive to temperature gradients; exceeding 900°C risks tellurium sublimation and GdTe secondary phase formation. Rietveld refinement of XRD data confirms orthorhombic Gd₂Te₃ (Pnma space group) with lattice parameters a = 12.85 Å, b = 4.42 Å, c = 8.97 Å. The resultant powders serve as sputtering targets or precursors for thin-film deposition [4] [6].

Thin-Film Deposition Methods

Pulsed Laser Deposition (PLD)

Pulsed laser deposition enables stoichiometric transfer of gadolinium telluride onto substrates like GaSb or glass. A KrF excimer laser (λ = 248 nm, pulse energy = 300 mJ) ablates a polycrystalline Gd₂Te₃ target in a vacuum chamber (base pressure ≤ 10⁻⁷ Torr). Substrate temperatures between 300–500°C and oxygen partial pressures (10⁻⁴–10⁻² Torr) critically influence film crystallinity. Key parameters include:

ParameterValue RangeInfluence on Film Properties
Substrate Temperature300–500°CHigher T enhances crystallite size (20→50 nm)
Laser Fluence2–4 J/cm²Excess fluence causes Te deficiency
Deposition Rate0.1–0.5 Å/pulseLower rates improve interface sharpness

Films deposited at 450°C exhibit (111) preferential orientation and a direct bandgap of 1.46 eV, ideal for infrared optoelectronics [1] [6].

Sputtering Target Fabrication

Gadolinium telluride sputtering targets require >99.5% density to minimize arcing during deposition. This is achieved through:

  • Cold Isostatic Pressing (CIP): Gd₂Te₃ powder compacted at 250 MPa.
  • Sintering: 1,200°C for 8 hours under argon flow.The sintered targets display Vickers hardness of 450 HV and electrical resistivity of 5 mΩ·cm. During DC magnetron sputtering, power densities of 2–5 W/cm² yield deposition rates of 30 nm/min on silicon substrates. Stress in as-deposited films, measured via wafer curvature, ranges from compressive (-500 MPa) to tensile (+200 MPa), depending on argon pressure (5–15 mTorr) [1].

Doping Strategies

Gadolinium-Doped Zinc Telluride Systems

Gadolinium serves as a magnetic dopant in zinc telluride (ZnTe) thin films synthesized via thermal vacuum evaporation. A dual-source setup co-evaporates ZnTe and Gd₂Te₃ powders from tungsten boats onto GaSb:Te substrates at 10⁻⁶ Torr. Gd concentrations of 2–8 atomic % are achieved by controlling source temperatures (ZnTe: 900°C, Gd₂Te₃: 1,100°C). XRD analyses reveal Gd³⁺ ions substitute Zn²⁺ sites, reducing lattice parameter from 6.103 Å (undoped) to 6.089 Å (8% Gd) due to ionic radius mismatch (Gd³⁺ = 1.05 Å vs. Zn²⁺ = 0.74 Å). This doping also decreases crystallite size from 38 nm to 22 nm and narrows the optical bandgap from 2.26 eV to 2.18 eV, enhancing infrared absorption [1].

Table 1: Structural Changes in Gd-Doped ZnTe

Gd ConcentrationLattice Parameter (Å)Crystallite Size (nm)Bandgap (eV)
0%6.103382.26
4%6.095282.21
8%6.089222.18

Superlattice Engineering (TlGdZ₂/(TlBiZ₂)ₙ)

Superlattices comprising alternating layers of magnetic TlGdTe₂ and topological insulator TlBiTe₂ are engineered via molecular beam epitaxy (MBE). Each TlGdTe₂ unit (2 nm thick) is grown at 300°C, followed by n monolayers of TlBiTe₂ (n = 1–3). Ab-initio calculations predict that the Gd³⁺ 4f orbitals (localized at -8 eV below Fermi level) hybridize with Te 5p bands in TlBiTe₂, inducing band inversion at the Γ-point. This creates a magnetic topological insulator phase with a Dirac surface state gap of 25 meV. The superlattice periodicity, verified via X-ray reflectivity, must be maintained below 10 nm to sustain interfacial coupling. Magnetotransport measurements reveal quantum anomalous Hall conductivity at 6.5 K, persisting up to 30 K in optimized (TlGdTe₂)/(TlBiTe₂)₂ stacks [2].

Properties

CAS Number

12160-99-5

Product Name

Gadolinium telluride

Molecular Formula

Gd2Te3

Molecular Weight

697 g/mol

InChI

InChI=1S/2Gd.3Te

InChI Key

XALRLIVCVHDVGE-UHFFFAOYSA-N

SMILES

[Te].[Te].[Te].[Gd].[Gd]

Canonical SMILES

[Te].[Te].[Te].[Gd].[Gd]

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